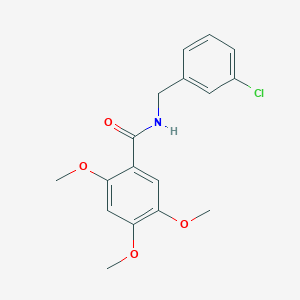
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol, commonly known as DIBA, is a chemical compound that is widely used in scientific research. It is a tertiary amine that contains a hydroxyl group and is a derivative of 1,3-propanediol. DIBA is a versatile compound that has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
作用机制
DIBA acts as a chelating agent and forms complexes with metal ions. The hydroxyl group in DIBA can form hydrogen bonds with other molecules, and the tertiary amine can act as a hydrogen bond acceptor. These properties make DIBA an excellent ligand for metal ions, and it can form stable complexes with a wide range of metals.
Biochemical and Physiological Effects
DIBA has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. DIBA has also been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using DIBA in lab experiments is its versatility. It can be used as a ligand, a catalyst, a stabilizer, and a surfactant, making it a valuable tool in many different fields of research. However, one limitation of using DIBA is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
未来方向
There are many future directions for research involving DIBA, including:
1. Developing new synthetic methods for DIBA and its derivatives.
2. Investigating the potential of DIBA as a drug delivery agent.
3. Studying the mechanism of action of DIBA in more detail.
4. Exploring the use of DIBA in the synthesis of new chiral compounds.
5. Investigating the potential of DIBA as a stabilizer for other nanoparticles.
Conclusion
In conclusion, 2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol is a versatile compound that has many scientific research applications. Its ability to form stable complexes with metal ions and its antioxidant properties make it a valuable tool in many different fields of research. While there are limitations to using DIBA in lab experiments, its versatility and potential for future research make it a compound of interest for many scientists.
合成方法
DIBA can be synthesized by reacting diisobutylamine with formaldehyde and 1,3-propanediol. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
DIBA has many scientific research applications, including:
1. As a ligand in metal ion coordination chemistry.
2. As a reagent in the synthesis of chiral compounds.
3. As a catalyst in organic reactions.
4. As a stabilizer in the synthesis of nanoparticles.
5. As a surfactant in the preparation of emulsions.
属性
IUPAC Name |
2-[bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3/c1-10(2)5-13(6-11(3)4)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHZLPCIRDGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)



![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)